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Compound of Interest

Compound Name: Pinacidil

Cat. No.: B104378 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular interactions between

Pinacidil, a well-known potassium channel opener, and the sulfonylurea receptor (SUR)

subunit of ATP-sensitive potassium (KATP) channels. This document details the binding

mechanisms, quantitative pharmacological data, experimental methodologies, and the intricate

signaling pathways involved in Pinacidil-mediated channel activation.

Introduction to KATP Channels and Pinacidil
ATP-sensitive potassium (KATP) channels are crucial metabolic sensors that link the energetic

state of a cell to its membrane potential.[1] These channels are hetero-octameric complexes,

typically composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits

and four regulatory SUR subunits.[1][2][3][4] The SUR subunit, a member of the ATP-binding

cassette (ABC) transporter family, confers sensitivity to nucleotides and pharmacological

agents.[5][6][7]

Pinacidil is a cyanoguanidine derivative and a potent KATP channel opener that elicits

vasodilation and has been investigated for its cardioprotective effects.[8] Its primary

mechanism of action involves binding to the SUR subunit, which leads to an increase in the

open probability of the channel, hyperpolarization of the cell membrane, and subsequent

relaxation of smooth muscle.[9]
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The Pinacidil Binding Site on the SUR Subunit
Cryo-electron microscopy (cryo-EM) studies have provided significant insights into the binding

pocket of KATP channel openers on the SUR subunit. Pinacidil and its high-affinity analogue,

P1075, bind to a common site within the transmembrane domain (TMD) of the SUR2 subunit.

[10] This binding pocket, termed the "KATP channel opener-binding site" (KCOS), is a hotspot

for the binding of various KATP channel openers.[10]

The KCOS is strategically located between TMD1 and TMD2 and is encompassed by several

transmembrane helices: TM10, TM11, TM12, TM14, and TM17.[10] Specific amino acid

residues within these helices are critical for the binding and subtype selectivity of Pinacidil and

related compounds. For instance, the cyano group of P1075 interacts with R1112 on TM14 of

SUR2B, while its pyridine group interacts with residues on TM17 and TM14.[10] The

dimethylpropyl group of P1075 inserts into a hydrophobic pocket formed by residues on TM10,

TM11, and TM12.[10]

Mutagenesis studies have further elucidated the importance of specific residues. For example,

mutating T1285 and M1289 in TM17 of SUR1 to the corresponding residues in SUR2 (leucine

and threonine, respectively) significantly increases the affinity for Pinacidil and P1075.[5] This

suggests that these residues are key determinants of the lower affinity of SUR1 for

cyanoguanidine openers compared to SUR2.[5]

Quantitative Data on Pinacidil-SUR Interaction
The interaction of Pinacidil with KATP channels is dependent on the specific SUR subtype and

the presence of nucleotides. The following tables summarize key quantitative data from various

studies.
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Compound

KATP

Channel

Subtype

Parameter Value Conditions Reference

Pinacidil
SUR2A/Kir6.

2
EC50 ~10 µM

Whole-cell

patch clamp

in HEK293T

cells

[11][12]

Pinacidil
SUR2B/Kir6.

2
EC50 ~2 µM

Whole-cell

patch clamp

in HEK293T

cells

[11][12]

Pinacidil
Wild-type

SUR1
Ki

High (low

affinity)

Radioligand

binding assay
[5]

Pinacidil
SUR1(T1285

L, M1289T)
Ki

14-fold

decrease vs.

WT

Radioligand

binding assay
[5]

P1075
Wild-type

SUR1
Ki

High (low

affinity)

Radioligand

binding assay
[5]

P1075
SUR1(T1285

L, M1289T)
Ki

27-fold

decrease vs.

WT

Radioligand

binding assay
[5]
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Condition

Effect on Action

Potential Duration

(APD)

Tissue Reference

Pinacidil (100 µM)
-46% to -80%

decrease
Human Atria [13][14]

Pinacidil (100 µM)
-65% to -93%

decrease
Human Ventricles [13][14]

Diazoxide (300 µM)
-21% to -27%

decrease

Human Atria (CHF

and INF hearts)
[13][14]

Diazoxide (300 µM) -28% decrease
Human Ventricles

(CHF and INF hearts)
[13][14]

Signaling Pathways and Mechanism of Action
Pinacidil's activation of KATP channels is not a simple, direct gating mechanism but rather a

complex interplay with intracellular nucleotides. The presence of Mg-nucleotides (Mg-ADP or

Mg-ATP) enhances the binding of KATP channel openers to the SUR subunit.[10] Pinacidil
and other openers synergize with these nucleotides to stabilize the SUR subunit in a

conformation that promotes channel opening.[10]

The current model suggests that Pinacidil's action is dependent on the nucleotide occupancy

of the two nucleotide-binding domains (NBDs) of the SUR subunit. Pinacidil is proposed to

activate the channel and displace inhibitory nucleotides from an inhibitory site only when an

activatory nucleotide site is occupied.

Beyond direct channel activation, Pinacidil can also trigger downstream signaling cascades. In

cardiac myocytes, Pinacidil-induced KATP channel opening can activate the NO/cGMP/PKG

signaling pathway, leading to the stimulation of the cardiac Na+/Ca2+ exchanger.[8]

Below are diagrams illustrating the proposed signaling pathway of Pinacidil action and a

logical workflow for investigating its effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Pinacidil's Interaction with the SUR Subunit of KATP
Channels: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b104378#pinacidil-s-interaction-with-the-sur-subunit-
of-katp-channels]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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